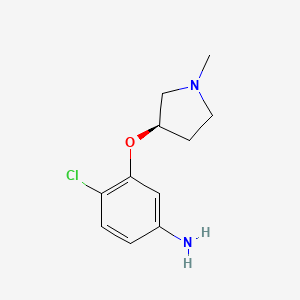
(R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline
説明
(R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-4-Chloro-3-((1-methylpyrrolidin-3-yl)oxy)aniline, also known by its CAS number 474937-66-1, is a compound with potential biological activity that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. Its structure includes a chloro group and a pyrrolidine moiety, which may influence its interaction with biological targets.
- Molecular Formula : C11H15ClN2O
- Molecular Weight : 226.70 g/mol
- IUPAC Name : 4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyaniline
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action. Below are key findings from the literature:
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of aniline can inhibit bacterial growth by interfering with the bacterial cell wall synthesis or protein production pathways .
Inhibition of Enzymatic Activity
One study highlighted the compound's ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for further investigation in metabolic disorders .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound may induce cell death in cancer cell lines. The mechanism appears to involve apoptosis, mediated through the activation of caspases and disruption of mitochondrial membrane potential .
Case Studies
-
Case Study on Antimicrobial Properties
- Objective : To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Findings : The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Case Study on Cytotoxic Effects
- Objective : To investigate the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : MTT assay was used for evaluating cell viability after treatment with varying concentrations of the compound.
- Findings : A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM for HeLa cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H15ClN2O |
| Molecular Weight | 226.70 g/mol |
| Purity | ~95% |
| CAS Number | 474937-66-1 |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli |
| Cytotoxicity | IC50 ~ 25 µM in HeLa cells |
特性
IUPAC Name |
4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-14-5-4-9(7-14)15-11-6-8(13)2-3-10(11)12/h2-3,6,9H,4-5,7,13H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOQPNTZRMVGBT-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)OC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677522 | |
| Record name | 4-Chloro-3-{[(3R)-1-methylpyrrolidin-3-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474937-66-1 | |
| Record name | 4-Chloro-3-{[(3R)-1-methylpyrrolidin-3-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















